4-Ferrocenyl-4-oxobutyric Acid

Beschreibung

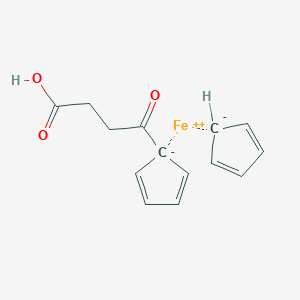

Structure

2D Structure

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYFWOWHTBEOSI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570698 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291-72-1 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ferrocenyl 4 Oxobutyric Acid and Its Derivatives

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. ipl.org Due to the high electron density of its cyclopentadienyl (B1206354) rings, ferrocene (B1249389) is highly reactive in such electrophilic substitution reactions. thermoscientific.frthermofisher.com

Reaction of Ferrocene with Succinic Anhydride (B1165640)

A common and direct route to 4-ferrocenyl-4-oxobutyric acid involves the reaction of ferrocene with succinic anhydride. mdpi.comresearchgate.net This reaction is a prime example of Friedel-Crafts acylation, where the succinic anhydride acts as the acylating agent. mdpi.comresearchgate.net The stoichiometry of the reactants can be controlled to favor the formation of either the mono- or bis-acylated product. mdpi.comresearchgate.net

Utilization of Methyl 4-Chloro-4-oxobutyrate as Acylating Agent

An alternative and effective acylating agent for the synthesis of this compound is methyl 4-chloro-4-oxobutyrate. This reagent reacts with ferrocene in a Friedel-Crafts acylation to yield the methyl ester of the target acid, which is then hydrolyzed in a subsequent step to produce this compound.

Role of Lewis Acid Catalysts, particularly Aluminum Chloride

Lewis acids are crucial catalysts in Friedel-Crafts acylations. thermoscientific.frthermofisher.com Aluminum chloride (AlCl₃) is a particularly effective and widely used Lewis acid for the acylation of ferrocene. asianpubs.org It functions by activating the acylating agent, be it succinic anhydride or an acyl chloride, to generate a highly reactive acylium ion. This electrophile then attacks the electron-rich cyclopentadienyl ring of ferrocene. thermoscientific.frthermofisher.com While aluminum chloride is highly effective, other Lewis acids like ethylaluminum dichloride (EtAlCl₂) have also been explored and have shown to be efficient, sometimes providing better yields compared to traditional catalysts. asianpubs.org

Optimization of Reaction Conditions and Solvent Systems (e.g., Anhydrous Dichloromethane)

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and duration.

Solvent: Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for these reactions as it is inert and effectively dissolves the reactants. rsc.org The anhydrous nature of the solvent is critical to prevent the hydrolysis of the acylating agent and the catalyst.

Temperature: The reaction is typically initiated at a low temperature, often 0°C, during the addition of the Lewis acid to control the initial exothermic reaction. rsc.org It is then allowed to proceed at room temperature. rsc.org

Atmosphere: Performing the reaction under an inert atmosphere, such as dry nitrogen, is important to prevent side reactions and decomposition of the reactants and products. asianpubs.org

| Parameter | Condition | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid, effectively generates the acylium ion. asianpubs.org |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, prevents hydrolysis. rsc.org |

| Temperature | 0°C to Room Temperature | Controls initial exothermicity, allows for complete reaction. rsc.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents unwanted side reactions and decomposition. asianpubs.org |

Purification Strategies for Crude Products (e.g., Recrystallization)

Following the reaction, the crude product is typically a mixture containing the desired product, unreacted starting materials, and byproducts. A multi-step workup and purification process is necessary to isolate pure this compound.

Quenching: The reaction is carefully quenched by adding water or an aqueous acid solution to decompose the aluminum chloride complex and precipitate the crude product. rsc.org

Extraction: The product is often extracted from the aqueous layer using an organic solvent like dichloromethane. mdpi.com

Washing: The organic layer is washed with a basic solution, such as aqueous sodium hydroxide, to convert the carboxylic acid into its water-soluble salt, allowing for separation from neutral organic impurities. orgsyn.org

Acidification: The aqueous basic solution is then acidified with a strong acid, like hydrochloric acid, to precipitate the purified this compound. mdpi.com

Recrystallization: The final purification step often involves recrystallization from a suitable solvent or solvent mixture, such as ethanol/water, to obtain the product as a solid with high purity.

Multi-Step Synthetic Strategies

This compound is not only a product of direct synthesis but also a key starting material in multi-step synthetic pathways to produce a variety of ferrocene derivatives. For instance, it is the precursor in the nine-step synthesis of optically active ferrocene-containing platensimycin (B21506) derivatives. researchgate.netcolab.ws It is also used in the synthesis of ferrocene-labeled nucleosides. beilstein-journals.org

One notable multi-step synthesis starting from ferrocene involves:

Friedel-Crafts acylation of ferrocene with succinic anhydride to produce this compound. mdpi.comresearchgate.net

Reduction of the keto group to a methylene (B1212753) group. mdpi.com

Ring-closing reaction using trifluoroacetic anhydride to form homoannularly cyclized products. mdpi.com

This demonstrates the utility of this compound as a versatile building block in the synthesis of more complex ferrocene-based structures. mdpi.com

Ferrocene Acylation and Subsequent Chain Elongation

A primary and efficient route for the synthesis of this compound is through the Friedel-Crafts acylation of ferrocene. This electrophilic substitution reaction typically involves reacting ferrocene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is generally performed in an inert solvent like dichloromethane.

The mechanism proceeds via the formation of an acylium ion from succinic anhydride, which then attacks one of the cyclopentadienyl rings of the ferrocene molecule. A subsequent workup yields this compound.

Alternatively, a Knoevenagel condensation reaction between ferrocenecarboxaldehyde and a compound containing an active methylene group, such as diethyl malonate, can be employed. This is followed by hydrolysis and decarboxylation to yield the desired product.

| Method | Reactants | Catalyst/Reagents | Key Features |

| Friedel-Crafts Acylation | Ferrocene, Succinic Anhydride | Aluminum Chloride | Direct acylation of the ferrocene ring. |

| Knoevenagel Condensation | Ferrocenecarboxaldehyde, Diethyl Malonate | Piperidine, followed by hydrolysis | Stepwise chain elongation. |

Functional Group Interconversion and Oxidation Processes

Functional group interconversion provides another synthetic pathway. For instance, a suitable precursor, such as a ferrocene derivative with a four-carbon chain containing a different functional group, can be chemically modified to produce this compound. This can involve oxidation of an alcohol or aldehyde functionality at the 4-position of the butyric acid chain to the corresponding carboxylic acid.

These interconversions are crucial for introducing the desired carboxylic acid functionality when direct acylation or condensation methods are not feasible or result in low yields. The choice of oxidizing agent is critical to avoid oxidation of the iron center in the ferrocene moiety.

Derivatization from this compound

The presence of both a ketone and a carboxylic acid group allows for a wide range of derivatization reactions, leading to a diverse library of ferrocene-containing compounds with tailored properties.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields the corresponding esters. nih.gov These reactions are often carried out in a suitable solvent and may require heating to proceed to completion.

Amidation: Amide derivatives can be synthesized by reacting this compound with primary or secondary amines. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as propanephosphonic acid anhydride (T3P) or N-ethyl-N′-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC). researchgate.netacs.org These amides have been explored for their potential biological activities. nih.gov

| Reaction | Reagents | Key Features |

| Esterification | Alcohols, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Forms ferrocenyl esters. nih.gov |

| Amidation | Amines, Coupling Agent (e.g., T3P, EDC) | Forms ferrocenyl amides with potential biological applications. researchgate.netacs.orgnih.gov |

Reduction of the Ketone Functionality (e.g., to 4-Ferrocenyl-4-hydroxybutyric acid)

The ketone group in this compound can be selectively reduced to a hydroxyl group, yielding 4-Ferrocenyl-4-hydroxybutyric acid. This reduction is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The reaction is typically performed at reduced temperatures to control selectivity and minimize side reactions. This transformation is a key step in the synthesis of certain biologically active ferrocene derivatives.

Synthesis of Optically Active Ferrocene-Containing Derivatives

The synthesis of optically active derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. researchgate.net Starting from this compound, chiral derivatives can be prepared. For instance, the synthesis of optically active ferrocene-containing platensimycin derivatives has been achieved, utilizing this compound as a starting material. colab.wsresearchgate.net This often involves diastereoselective reactions or the use of chiral auxiliaries. colab.wsresearchgate.net

Dehydration for Ansa-Ferrocene Formation

Under specific conditions, this compound can undergo an intramolecular cyclization and dehydration to form an ansa-ferrocene, also known as a ferrocenophane. researchgate.net This reaction typically requires a strong acid or a dehydrating agent and results in the formation of a bridge between the two cyclopentadienyl rings. These bridged ferrocene derivatives have unique structural and electronic properties and have been investigated for their potential biological activities. nih.gov

Methodological Considerations for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of reaction efficiency, economic viability, safety, and environmental impact. The primary route for synthesizing this compound is the Friedel-Crafts acylation of ferrocene. However, scaling this reaction presents several challenges that require careful methodological consideration.

A significant factor in large-scale synthesis is the choice of catalyst and solvent. The conventional Friedel-Crafts acylation employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often in stoichiometric amounts. researchgate.net While effective, the use of large quantities of AlCl₃ leads to substantial waste streams and complex work-up procedures to remove the catalyst, which is not ideal for industrial processes due to environmental and cost concerns. researchgate.net Research into more sustainable alternatives has explored the use of heterogeneous acid catalysts, which can be more easily recovered and reused. nih.gov

For the synthesis of related compounds, such as 4-alkoxyphenyl-4-oxo-butyric acid, the use of dichlorobenzenes as a solvent has been shown to produce a high-purity product in high yield, suggesting its potential applicability in the large-scale synthesis of ferrocene derivatives. google.com This choice of solvent facilitates high selectivity and simpler isolation of the product from the reaction mixture. google.com

The optimization of reaction parameters is crucial for maximizing yield and minimizing costs. For the Friedel-Crafts acylation of ferrocene with methyl 4-chloro-4-oxobutyrate, maintaining the reaction at room temperature (25°C) helps to minimize side reactions. The purification process is also a key consideration for large-scale production. Methods like filtration and recrystallization from ethanol/water mixtures have been proven effective for obtaining the final product in high purity.

An alternative patented approach involves a two-step synthesis starting from 3-ferrocenoyl propionic acid, which undergoes esterification followed by hydrolysis to yield this compound. Another patented method for preparing ferrocene derivatives emphasizes the use of sodium borohydride as a reducing agent, which is noted for its high reaction stability, leading to a milder and safer reaction process with very high yields, potentially eliminating the need for column purification and thus shortening production time. google.com

The table below outlines key parameters from a representative laboratory-scale Friedel-Crafts acylation, which provide a baseline for large-scale optimization.

| Parameter | Value | Yield (%) | Purity (HPLC) (%) | Reference |

| Reactants | Ferrocene, methyl 4-chloro-4-oxobutyrate | 72 | 98 | |

| Catalyst | Aluminum chloride (AlCl₃) | 72 | 98 | |

| Catalyst Loading | 1:1 molar ratio to acylating agent | 72 | 98 | |

| Solvent | Anhydrous Dichloromethane (DCM) | 72 | 98 | |

| Temperature | 25°C | 72 | 98 | |

| Reaction Time | 2 hours | 72 | 98 |

Industrial processes for similar compounds, such as L-carnitine from 4-chloro-3-oxobutyric acid ester, highlight the challenges of high-pressure reactions and the importance of catalyst efficiency (substrate:catalyst ratio) and reaction time for economic viability. google.com These considerations are directly transferable to the large-scale production of this compound, where minimizing reaction times and avoiding high-pressure conditions would be advantageous. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Ferrocenyl 4 Oxobutyric Acid

Redox Chemistry of the Ferrocene (B1249389) Core

The chemical behavior of 4-Ferrocenyl-4-oxobutyric acid is significantly influenced by the ferrocene moiety, which is known for its stability and versatile redox properties. The iron atom, sandwiched between two cyclopentadienyl (B1206354) rings, is central to the compound's electrochemical characteristics.

A defining characteristic of the ferrocene core within this compound is its ability to undergo a reversible one-electron oxidation. ulisboa.ptresearchgate.net This process results in the formation of a ferrocenium (B1229745) cation, where the iron center changes from the +2 to the +3 oxidation state. researchgate.netacs.orgwikipedia.org This transformation is a key aspect of its reactivity and is central to its applications in fields like electrochemistry and catalysis. mdpi.com

The oxidation is typically achieved through electrochemical means, with applied potentials in the range of +0.4 to +0.6 V versus a standard calomel (B162337) electrode (SCE). The reversibility of this oxidation-reduction cycle is a crucial feature, allowing the compound to act as an effective electron transfer agent. researchgate.net

The redox potential of the ferrocene/ferrocenium couple is not fixed but is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. ulisboa.ptresearchgate.net Electron-withdrawing groups, such as the 4-oxobutyric acid moiety in the title compound, increase the oxidation potential, making the ferrocene core more difficult to oxidize. researchgate.netnih.gov Conversely, electron-donating groups lower the oxidation potential. acs.org

This relationship can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a substituent. A linear correlation is often observed between the half-wave oxidation potential (E₁/₂) of ferrocene derivatives and the sum of the Hammett constants of their substituents. researchgate.netacs.orgbeilstein-journals.org For instance, the introduction of electron-withdrawing ester groups to the ferrocene core leads to a predictable increase in the redox potential. beilstein-journals.orgd-nb.info

Table 1: Effect of Substituents on the Redox Potential of Ferrocene Derivatives

| Substituent | Hammett Constant (σp) | Effect on Redox Potential |

| Electron-donating (e.g., -CH₃) | Negative | Decreases |

| Electron-withdrawing (e.g., -COCH₃) | Positive | Increases |

This table provides a generalized illustration of the trend observed. Specific values can vary based on the exact nature and position of the substituent.

The oxidation of ferrocene derivatives is centered on the iron atom. ulisboa.pt In its neutral state, ferrocene is an 18-valence electron complex with iron in the +2 oxidation state, which contributes to its remarkable stability. wikipedia.org Upon oxidation, an electron is removed from a d-orbital of the iron atom, resulting in the formation of a 17-valence electron ferrocenium cation with iron in the +3 oxidation state. acs.orgbeilstein-journals.org This process leaves the organic framework of the cyclopentadienyl rings and their substituents, including the 4-oxobutyric acid chain, largely intact. Recent studies have even shown that under specific conditions within a metal-organic framework, the iron center in ferrocene can be induced to a high-spin state that readily oxidizes in the presence of oxygen. acs.org

Reactivity of the Carboxylic Acid Functionality

The 4-oxobutyric acid substituent introduces a second reactive site to the molecule, the carboxylic acid group, which exhibits its own distinct chemical behavior.

The carboxylic acid group of this compound can participate in coordination with various metal ions. scielo.org.mx This functionality allows the molecule to act as a ligand, binding to metal centers through the carboxylate group. This property is significant for the development of new metal-based complexes and materials with potentially interesting electronic and catalytic properties. scielo.org.mx The interaction with metal ions can lead to the formation of coordination polymers or discrete molecular complexes, depending on the metal ion and reaction conditions.

The carboxylic acid moiety enables this compound to undergo condensation reactions. ijcce.ac.ir For example, it can react with amines or alcohols to form amides and esters, respectively. This reactivity is fundamental for its use as a building block in the synthesis of more complex molecules, including ferrocene-labeled peptides and other bioactive conjugates. beilstein-journals.orgresearchgate.netcolab.ws Under acidic conditions, the molecule can also undergo intramolecular dehydration and cyclization to form ansa-ferrocene derivatives. researchgate.net

Reactivity of the Ketone Moiety

The ketone group within this compound is a key functional site, participating in characteristic carbonyl reactions.

Electrophilic Attack by Aromatic Hydrocarbons in Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions with aromatic hydrocarbons. For instance, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it reacts with toluene (B28343) to form hybrid aryl-ferrocenyl ketones. The proposed mechanism involves the formation of a seven-membered ring intermediate with the aluminum chloride, which then facilitates the electrophilic attack on the aromatic ring of toluene. This reaction underscores the ability of the ketone's carbonyl group to generate an acylium ion or a related electrophilic species for aromatic substitution.

Ketone Integrity During Ferrocene Oxidation

A notable characteristic of this compound is the stability of its ketone functionality during the oxidation of the ferrocene core. The iron center of the ferrocene moiety can undergo reversible one-electron oxidation to form a ferrocenium ion. mdpi.com This process, which can be achieved electrochemically or with chemical oxidants like ferric chloride (FeCl₃), leaves the ketone group intact. This differential reactivity is crucial for applications where the redox properties of the ferrocene unit are harnessed without altering the carbonyl functionality, such as in the development of redox-responsive materials and sensors.

Electrophilic Substitution on the Ferrocenyl Unit

The cyclopentadienyl rings of the ferrocene moiety are susceptible to electrophilic substitution, a reaction characteristic of aromatic compounds.

Mechanisms of Acylation and Intermediate Formation

The synthesis of this compound itself is often achieved through a Friedel-Crafts acylation of ferrocene. scribd.com This reaction typically involves the treatment of ferrocene with an acylating agent like succinic anhydride (B1165640) or a derivative in the presence of a Lewis acid catalyst. scribd.com The mechanism proceeds via the generation of an acylium ion, a resonance-stabilized carbocation, which acts as the electrophile. sigmaaldrich.commasterorganicchemistry.com The electron-rich cyclopentadienyl ring of ferrocene then attacks the acylium ion, leading to the formation of a sigma complex (also known as an arenium ion) as an intermediate. masterorganicchemistry.com Subsequent deprotonation of this intermediate restores the aromaticity of the cyclopentadienyl ring and yields the acylated ferrocene product. masterorganicchemistry.com The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction rate and the potential for side reactions. scribd.comsigmaaldrich.com

Bioconjugation Reaction Mechanisms

The carboxylic acid functionality of this compound provides a handle for its attachment to biomolecules, a process known as bioconjugation.

Staudinger Ligation for Nucleic Acid Labeling

The Staudinger ligation is a powerful bioorthogonal reaction used for the specific labeling of biomolecules, including nucleic acids. beilstein-journals.orgnih.govbeilstein-journals.org In this context, this compound can be utilized as a labeling agent. The process begins with the reaction of an azide-modified nucleoside with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate then reacts with an activated form of this compound, typically a reactive ester. beilstein-journals.org The subsequent intramolecular reaction leads to the formation of a stable amide bond, thereby covalently attaching the ferrocenyl label to the nucleoside. beilstein-journals.orguni-muenchen.de This method is valued for its mild reaction conditions and high specificity, allowing for the introduction of the electrochemically active ferrocene moiety into DNA or RNA for applications in biosensing and diagnostics. beilstein-journals.orgnih.gov For example, 2'-azido-2'-deoxyuridine (B559683) has been successfully labeled with a 4-ferrocenyl-4-oxobutanoic acid derivative using this method. beilstein-journals.orgbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of magnetically active nuclei within the 4-Ferrocenyl-4-oxobutyric acid molecule, offering detailed insights into its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the presence and connectivity of the distinct components of this compound: the ferrocene (B1249389) core and the oxobutyric acid side chain. beilstein-journals.org

The ¹H NMR spectrum exhibits characteristic signals for the protons on the two cyclopentadienyl (B1206354) (Cp) rings of the ferrocene moiety. The unsubstituted Cp ring typically shows a sharp singlet for its five equivalent protons, while the substituted Cp ring displays distinct multiplets for its four protons due to the desymmetrizing effect of the acyl substituent. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the substituted ring may appear as two triplets. The methylene (B1212753) protons of the butyric acid chain adjacent to the carbonyl group and the carboxylic acid group also give rise to characteristic triplet signals. rsc.org

A representative set of ¹H NMR chemical shifts (δ) for this compound in CDCl₃ is as follows:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Substituted Cp-H | 4.82 | triplet | 1.9 |

| Substituted Cp-H | 4.53 | triplet | 1.9 |

| Unsubstituted Cp-H | 4.24 | singlet | - |

| -CH₂- (adjacent to C=O) | 3.09 | triplet | 6.7 |

| -CH₂- (adjacent to COOH) | 2.75 | triplet | 6.2 |

Data sourced from a study on dicarboxylate-containing ferrocenes. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the carboxylic acid carbon, the carbons of the two methylene groups, and the carbons of the ferrocene unit. The substituted and unsubstituted carbons within the ferrocene rings will also have different chemical shifts. researchgate.net

To unambiguously assign the proton and carbon signals and to confirm the bonding network within this compound, two-dimensional (2D) NMR experiments are employed. beilstein-journals.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is crucial for establishing the connectivity between adjacent protons. It would show correlations between the protons on the substituted cyclopentadienyl ring, as well as between the two methylene groups in the butyric acid chain, confirming their vicinal relationship. beilstein-journals.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment maps the correlation between each proton and the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals, for instance, linking the methylene proton signals to their corresponding carbon signals in the butyric acid chain. beilstein-journals.orgresearchgate.net

The application of these techniques was demonstrated in the structural confirmation of a 2'-ferrocene labeled uridine, which was synthesized from a 4-ferrocenyl-4-oxobutanoic acid reactive ester. The structure of the final product was unequivocally confirmed through ¹H and ¹³C NMR, as well as ¹H-¹H COSY and ¹³C-¹H HSQC analysis. beilstein-journals.org

In cases where NMR signals may be ambiguous or overlapping, isotopic labeling can be a powerful strategy for detailed carbon environment tracking. By selectively enriching a specific position in the this compound molecule with a ¹³C isotope, the corresponding signal in the ¹³C NMR spectrum will be significantly enhanced. This technique allows for the precise assignment of carbon resonances and can be used to follow the transformation of specific carbon atoms in chemical reactions or metabolic studies. The use of ¹³C-labeled ferrocene derivatives has been suggested as a method to cross-validate spectroscopic data and resolve ambiguities in NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental formula of this compound, and its fragmentation patterns can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the verification of its elemental composition. cardiff.ac.uk For this compound (C₁₄H₁₄FeO₃), the expected monoisotopic mass is 286.0343 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ with a measured m/z value very close to the calculated value of 287.0421. rsc.org This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a fingerprint for the compound's structure. While detailed fragmentation studies specific to this compound are not extensively published, general principles for related structures can be applied.

For the butyric acid chain, characteristic fragmentation of carboxylic acids includes the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Cleavage of the bonds adjacent to the carbonyl group is also a common fragmentation pathway. libretexts.org The ferrocene moiety itself is relatively stable in the mass spectrometer, often appearing as a prominent ion. A key fragmentation would likely involve the cleavage of the bond between the carbonyl carbon and the cyclopentadienyl ring, leading to the formation of a ferrocenoyl cation or related fragments. Analysis of these patterns helps to piece together the molecular structure and confirm the presence of the different functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes (C=O stretch, O-H stretch)

The IR spectrum of this compound displays distinct absorption bands that are characteristic of its constituent functional groups. The most notable of these are the stretching vibrations of the carbonyl (C=O) group of the ketone and carboxylic acid, and the hydroxyl (O-H) group of the carboxylic acid.

The carbonyl stretching vibration (νC=O) typically appears as a strong, sharp band in the region of 1650-1760 cm⁻¹. For this compound, this peak is observed at approximately 1700 cm⁻¹. This absorption is a composite of the ketone and carboxylic acid carbonyl stretches.

The hydroxyl stretching vibration (νO-H) of the carboxylic acid is characterized by a very broad absorption band in the range of 2500-3000 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures that carboxylic acids typically form in the solid state. nih.govresearchgate.net The broad nature of this band is due to the distribution of O-H bond lengths and strengths within the hydrogen-bonded network. nih.govresearchgate.net

Table 1: Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Ketone/Carboxylic Acid | 1650-1760 | ~1700 |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | 2500-3000 (broad) |

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. uhu-ciqso.esceitec.cz For ferrocene derivatives, SC-XRD is invaluable for confirming the "sandwich" structure of the ferrocene moiety, where the iron atom is situated between two cyclopentadienyl rings. science.gov

Studies on related ferrocene carboxylic acid derivatives have revealed key structural features that are applicable to this compound. The ferrocene unit typically adopts a staggered or eclipsed conformation of the cyclopentadienyl rings. science.gov The crystal structure is often stabilized by intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers or extended chain structures. science.gov The Fe-C bond distances within the ferrocene core are a critical parameter, typically falling in the range of 2.02 to 2.06 Å. science.gov The precise conformation and intermolecular interactions are crucial in dictating the material's bulk properties.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

UV-Vis and NIR spectroscopy probe the electronic transitions within a molecule. These techniques are particularly insightful for organometallic compounds like ferrocene derivatives, where metal-to-ligand and ligand-to-metal charge transfer events can occur.

Studies of Electronic Transitions and Charge Transfer Phenomena

The UV-Vis spectrum of ferrocene-containing compounds is often complex, with multiple absorption bands corresponding to different electronic transitions. nih.gov In derivatives like this compound, the spectrum is a combination of transitions within the ferrocene moiety and the organic chromophores.

The ferrocene unit itself exhibits characteristic absorptions. The d-d transitions of the iron center are typically weak and can be observed in the visible region. More intense bands are associated with charge-transfer transitions, either from the metal to the cyclopentadienyl ligands (MLCT) or from the ligands to the metal (LMCT). pnas.org The introduction of the oxobutyric acid substituent can influence the energy of these transitions.

Studies on similar ferrocene derivatives have shown that the electronic communication between the ferrocene core and the substituent can lead to new charge-transfer bands. nih.govresearchgate.net For instance, ferrocene-to-porphyrin charge transfer transitions have been identified in meso(ferrocenyl)-containing porphyrins. nih.gov In the case of this compound, the interaction between the electron-rich ferrocene and the electron-withdrawing carbonyl group can facilitate intramolecular charge transfer. The energy of these transitions can be sensitive to the solvent polarity and the protonation state of the carboxylic acid. nih.gov While detailed NIR studies on this specific compound are not widely available, this region could potentially reveal information about overtones of vibrational modes and low-energy electronic transitions.

Table 2: Summary of Spectroscopic and Structural Findings

| Analytical Technique | Key Findings |

|---|---|

| IR Spectroscopy | Confirms the presence of C=O (ketone and carboxylic acid) and O-H (hydrogen-bonded carboxylic acid) functional groups through their characteristic stretching vibrations at ~1700 cm⁻¹ and a broad band at 2500-3000 cm⁻¹, respectively. |

| Single-Crystal XRD | Elucidates the three-dimensional molecular structure, confirming the ferrocene sandwich conformation and revealing details of intermolecular hydrogen bonding. |

| Powder XRD | Assesses the crystalline nature of the bulk material and can be used to identify specific polymorphs or phases. |

| UV-Vis Spectroscopy | Reveals electronic transitions within the ferrocene moiety and potential intramolecular charge transfer between the ferrocene donor and the oxobutyric acid acceptor. |

Application in Spectroelectrochemical Analysis

Spectroelectrochemistry is a powerful analytical technique that combines electrochemistry and spectroscopy to provide detailed information about the redox behavior of molecules and the properties of their electrogenerated species. In the context of this compound, this method is instrumental in characterizing the reversible one-electron oxidation-reduction of the ferrocene/ferrocenium (B1229745) couple and understanding how the electronic properties of the molecule change with its oxidation state.

The core principle of its application in spectroelectrochemical analysis lies in monitoring the changes in the UV-Vis absorption spectrum as a potential is applied to a solution of the compound. The ferrocene moiety (Fe²⁺) in this compound is typically yellow and has characteristic absorption bands in the UV region. Upon electrochemical oxidation, it is converted to the blue-green ferrocenium ion (Fe³⁺), which exhibits a distinct and characteristic absorption band at a longer wavelength, typically above 600 nm. mdpi.com

The 4-oxobutyric acid substituent on the cyclopentadienyl ring acts as an electron-withdrawing group. This has a predictable effect on the electrochemical and spectroscopic properties of the molecule. The presence of electron-withdrawing substituents generally makes the ferrocene core more difficult to oxidize, resulting in a more positive oxidation potential compared to unsubstituted ferrocene. mdpi.comresearchgate.net

Research in spectroelectrochemistry investigates these changes in real-time. An optically transparent electrode is used, allowing a light beam to pass through the electrode surface and the solution, while the potential of the electrode is controlled. As the potential is swept to a value sufficient to oxidize the ferrocene center, the absorbance at the characteristic wavelength for the ferrocenium ion is monitored. This allows for the simultaneous determination of electrochemical parameters, such as the formal potential (E°'), and spectroscopic properties of the oxidized species, like the molar absorptivity (ε).

The ability to undergo a reversible and visually distinct redox transition makes this compound and its derivatives valuable as redox-active probes and in the development of spectroelectrochemical sensors. researchgate.net For instance, the carboxylic acid functionality allows the compound to be anchored to surfaces or conjugated to other molecules, enabling the creation of advanced materials where the redox state can be both controlled electrochemically and monitored optically.

Table 1: Spectroelectrochemical Properties of Ferrocene Derivatives

| Compound/Family | Redox State | Typical λmax (nm) | Key Observation |

| Ferrocene Derivatives with Electron-Withdrawing Groups | Oxidized (Ferrocenium) | > 600 nm, often around 700 nm | Appearance of a new, distinct absorption band upon oxidation. mdpi.com |

| Ferrocene Derivatives with Electron-Withdrawing Groups | Reduced (Ferrocene) | Typically below 450 nm | The primary absorption bands of the neutral molecule. nih.gov |

| This compound | Oxidized (Ferrocenium) | Not explicitly reported, but expected > 600 nm | The electron-withdrawing nature of the substituent shifts the oxidation potential to more positive values. mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 4-Ferrocenyl-4-oxobutyric acid.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For ferrocene (B1249389) and its derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to determine optimized geometries. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. researchgate.net

Studies on similar ferrocene derivatives have shown that the eclipsed conformer is often more stable than the staggered conformer in the gas phase. sciensage.info For instance, in acetyl ferrocene, the eclipsed conformer is found to be more stable by approximately 0.82 kJ/mol. sciensage.info This preference is attributed to the electronic interactions between the cyclopentadienyl (B1206354) rings and the substituent. The optimized bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Comparison of Conformer Stability in Ferrocene Derivatives

| Compound | More Stable Conformer | Energy Difference (kJ/mol) |

| Ferrocene | Eclipsed | ~0.82 |

| Acetyl Ferrocene | Eclipsed | ~0.82 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for determining the chemical reactivity and electronic properties of a molecule. sciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to participate in charge transfer interactions. sciensage.infoscience.gov

For ferrocene derivatives, the HOMO is typically localized on the ferrocene moiety, specifically the iron atom, indicating its electron-donating capability. researchgate.net Conversely, the LUMO is often distributed over the substituent, which in the case of this compound would be the oxobutyric acid chain. researchgate.net This separation of the HOMO and LUMO facilitates intramolecular charge transfer.

The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher reactivity and easier electron transfer. sciensage.info For example, the HOMO-LUMO gap for the eclipsed conformer of ferrocene is calculated to be 5.42 eV, while for acetyl ferrocene, it is 4.62 eV, indicating that the acetyl group enhances the molecule's reactivity. sciensage.info

Table 2: Frontier Molecular Orbital Energies for Ferrocene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ferrocene (eclipsed) | - | - | 5.42 |

| Acetyl Ferrocene (eclipsed) | - | - | 4.62 |

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. sciensage.infoacs.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. sciensage.infoacs.org

For ferrocene derivatives, the MEP analysis often reveals that the negative potential is concentrated around the oxygen atoms of the carbonyl and carboxyl groups, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. acs.org The ferrocene moiety itself can exhibit both positive and negative regions, reflecting the complex electronic interplay between the iron center and the cyclopentadienyl rings. sciensage.info These studies are crucial for understanding intermolecular interactions and the formation of supramolecular structures. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Rotational Freedom of the Ferrocenyl Moiety

MD simulations can be used to explore the different conformations of this compound and the rotational dynamics of the ferrocenyl group. nih.gov The presence of substituents on the cyclopentadienyl rings can introduce energy barriers to this rotation, leading to preferred conformations. figshare.com For instance, studies on ferrocene-containing alcohols have shown that the most stable conformer is often characterized by a weak intramolecular interaction between the hydroxyl group and the iron center. figshare.com In the case of this compound, similar intramolecular interactions between the carboxylic acid group and the ferrocene moiety could influence its conformational preferences.

Ligand Swivel Effects on Supramolecular Assembly

The ability of the ferrocenyl group to rotate or "swivel" can have significant consequences for the formation of larger, ordered structures known as supramolecular assemblies. escholarship.org The orientation of the ferrocenyl unit can direct the way molecules pack together in the solid state or assemble in solution. nih.gov

In Silico Studies for Biological Interactions

In silico studies, particularly molecular docking, are instrumental in predicting how this compound and its derivatives might interact with key proteins involved in various diseases.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. While specific docking studies for this compound are not extensively detailed in the available literature, research on its derivatives sheds light on its potential interactions with cancer-related proteins.

A notable study investigated a series of novel ferrocenylbisphosphonate hybrid compounds, for which 4-Ferrocenyl-4-oxobutanoic acid (referred to as FI in the study) served as a parent compound. research-nexus.netnih.govresearchgate.net One of the most active derivatives, tetraethyl (3-(4-oxo-4-ferrocenylbutanamido)propane-1,1-diyl)bis(phosphonate) (H6), demonstrated strong binding affinity in molecular docking studies with several key proteins implicated in cancer. research-nexus.netnih.gov

The docking of compound H6 was performed with the following proteins:

Signal Transducer and Activator of Transcription 3 (STAT3): This protein is a key signaling molecule in cancer pathways. The molecular docking of H6 showed a strong binding affinity for the STAT3 signaling pathway in A549 non-small cell lung cancer cell lines. research-nexus.netnih.gov

Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1): This protein is involved in lymphocyte homing and is a target in inflammatory diseases and some cancers. nih.govnih.gov Compound H6 was also docked with MAdCAM-1 in HeLa cervix adenocarcinoma cells, indicating a strong binding affinity. research-nexus.netnih.gov

Cellular Tumor Antigen p53: This tumor suppressor protein is frequently mutated in cancer. The docking studies of H6 included the p53 protein in HeLa cells, again showing a strong binding affinity. research-nexus.netnih.gov

While these results are for a derivative, they suggest that the ferrocenyl scaffold of this compound is a promising pharmacophore for interacting with these cancer-related targets. The parent compound itself, 4-ferrocenyl-4-oxobutanoic acid (FI), exhibited significant cytotoxic activity, with an IC50 of 1.73 µM against A549 cell lines, which was more potent than the standard chemotherapeutic drug paclitaxel (B517696) (IC50 = 3.5 µM) in the same study. research-nexus.netnih.govresearchgate.net

No specific molecular docking studies of this compound with SARS-CoV-2 receptors were identified in the reviewed literature. However, molecular docking has been widely used to screen for potential inhibitors of SARS-CoV-2 proteins.

The prediction of binding affinities, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. The mechanism of interaction is elucidated by analyzing the specific bonds formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For the derivative H6, the molecular docking studies revealed strong binding affinities with STAT3, MAdCAM-1, and p53, which helps to explain its potent anticancer activity. research-nexus.netnih.gov The interaction mechanism of ferrocene derivatives is often attributed to their unique redox properties. The ferrocene moiety can undergo reversible oxidation-reduction, which can lead to the generation of reactive oxygen species (ROS) within cancer cells, causing oxidative stress and inducing cell death. researchgate.net This redox activity is a key aspect of the interaction mechanism of ferrocenyl compounds with biological targets.

The specific interactions of the derivative H6 with the amino acid residues in the binding pockets of STAT3, MAdCAM-1, and p53 are crucial for its inhibitory activity. These interactions, predicted by docking software, provide a rationale for the observed biological effects and guide the design of more potent analogues.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are pivotal in predicting the SAR of a series of compounds.

The study on ferrocenylbisphosphonate hybrids provides a clear example of an SAR investigation. research-nexus.netnih.gov By synthesizing a series of derivatives (H1-H8) of the parent compound 4-Ferrocenyl-4-oxobutanoic acid (FI) and evaluating their anticancer activity, a relationship between their structural modifications and cytotoxicity was established.

| Compound | Description | Cytotoxicity (IC50 in µM) |

| 4-Ferrocenyl-4-oxobutanoic acid (FI) | Parent Compound | 1.73 (A549 cells) research-nexus.netnih.govresearchgate.net |

| Derivative H6 | Tetraethyl (3-(4-oxo-4-ferrocenylbutanamido)propane-1,1-diyl)bis(phosphonate) | 28.15 (A549 cells) research-nexus.net |

This table illustrates the difference in activity between the parent compound and one of its derivatives, which is a key aspect of SAR studies.

This SAR study highlighted that while the derivative H6 was a potent anticancer agent, the parent compound, 4-Ferrocenyl-4-oxobutanoic acid, was even more cytotoxic to A549 cells. research-nexus.netnih.gov This suggests that the specific structural features of the parent compound are crucial for its high activity and that derivatization at the carboxylic acid end can modulate this activity. Computational models can be built on such data to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be correlated with experimental data to confirm the structure and understand the electronic properties of the compound.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to calculate the vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For ferrocene derivatives, there is generally a good agreement between the experimental and theoretical vibrational frequencies. researchgate.net The theoretical calculations can aid in the assignment of complex vibrational modes observed in the experimental spectra.

The following table provides a comparison of expected experimental spectroscopic data for this compound with the types of data that can be predicted computationally.

| Spectroscopic Technique | Experimental Data | Computationally Predicted Data |

| ¹H NMR | Chemical shifts (δ) for cyclopentadienyl protons typically appear around 4.0–4.5 ppm. | Chemical shifts can be calculated using the GIAO/DFT method. researchgate.net |

| ¹³C NMR | Chemical shifts for the ferrocene carbons and the carbonyl and carboxylic acid carbons. | Chemical shifts can be calculated with good accuracy. researchgate.net |

| FT-IR | Characteristic peaks for the C=O stretch (around 1700 cm⁻¹) and the O-H stretch of the carboxylic acid (broad, 2500–3000 cm⁻¹). | Vibrational frequencies can be calculated using DFT. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data. acs.org |

These computational predictions are not only crucial for the structural elucidation of newly synthesized compounds but also provide insights into their electronic structure, such as the HOMO-LUMO gap, which is related to the reactivity and stability of the molecule. tandfonline.com

Electrochemical Properties and Advanced Sensing Applications

Electrochemical Sensing Platforms

Application in Glucose Sensing Technologies

4-Ferrocenyl-4-oxobutyric acid and its derivatives are pivotal in the development of second-generation amperometric biosensors for glucose monitoring, a critical aspect of diabetes management. In these sensors, the ferrocene (B1249389) derivative acts as a redox mediator, shuttling electrons between the enzyme glucose oxidase (GOx) and the electrode surface.

The general mechanism involves the enzymatic oxidation of glucose by GOx, which becomes reduced in the process. The oxidized form of the ferrocene derivative (ferrocenium) then re-oxidizes the enzyme, returning it to its catalytic state, while the ferrocene itself is reduced. The subsequent electrochemical re-oxidation of the ferrocene at the electrode surface generates a current that is proportional to the glucose concentration. researchgate.net The carboxylic acid group on this compound is crucial for integrating it into the sensor architecture, often by forming covalent bonds with the enzyme or a polymer matrix on the electrode. researchgate.net

Research has demonstrated that using ferrocene derivatives as labels or mediators can enhance the sensitivity of glucose detection. For instance, integrated systems using glucose oxidase/ferrocene (GOD/Fc) have shown high performance, with one such flexible, self-powered sensor exhibiting a low detection limit of 0.018 mM and a broad linear range. nih.gov

Table 1: Example of a Ferrocene-Mediated Glucose Biosensor

| Component | Function | Material Example |

|---|---|---|

| Biorecognition Element | Catalyzes the oxidation of glucose | Glucose Oxidase (GOx) |

| Redox Mediator | Facilitates electron transfer between GOx and the electrode | This compound |

| Transducer | Detects the electrochemical signal | Gold or Carbon Electrode |

| Immobilization Matrix | Covalently links components to the electrode | Polymers with functional groups |

Selective Detection of Metal Cations

The unique structure of ferrocene derivatives, including this compound, allows for their use as electrochemical sensors for metal cations. mdpi.com The principle relies on a host-guest interaction, where a receptor unit designed to bind a specific metal ion is attached to the ferrocene moiety. The carboxylic acid group of this compound can serve as part of this receptor or as a point of attachment for a more complex chelating agent.

When the receptor binds a metal cation, the electronic environment around the ferrocene's iron center is altered. This change is reflected by a shift in the redox potential of the Fc/Fc⁺ couple, which can be measured using techniques like cyclic voltammetry. science.gov This potential shift serves as the sensing signal. The selectivity of the sensor is determined by the design of the binding site, which can be tailored to have a high affinity for a specific target cation. mdpi.com For example, the coordination of metal ions can be influenced by functional groups like imines, quinolines, or, in this case, the carboxylate group, leading to selective detection. mdpi.com

Table 2: Electrochemical Response of Ferrocenyl Receptors to Cation Binding

| State | Redox Potential (E₁/₂) | Description |

|---|---|---|

| Free Receptor | E₁ | The baseline redox potential of the ferrocene derivative in solution. |

| Receptor + Metal Cation | E₂ | Upon binding the metal cation, the redox potential shifts (E₂ ≠ E₁). An anodic shift (E₂ > E₁) is often observed due to stabilization of the reduced ferrocene state by the cation. |

Development of Redox-Switchable Systems

The stable and reversible ferrocene/ferrocenium (B1229745) redox couple is an ideal foundation for creating molecular switches. researchgate.net These systems can change their properties or functions in response to an electrical stimulus. This compound can be incorporated as the active switching component in more complex molecular architectures. nih.gov

One major application is in redox-switchable catalysis, particularly for ring-opening polymerization (ROP). nih.govnsf.gov A catalyst containing a ferrocene unit can be switched between an active ("ON") and an inactive ("OFF") state by controlling the oxidation state of the iron center. nsf.gov For example, a catalyst might be active in its reduced ferrocene state but become inactive upon oxidation to the ferrocenium state. This allows for precise temporal control over the polymerization process, enabling the synthesis of complex block copolymers. nih.govnsf.gov

Another area is the development of redox-gated photochromic and fluorescent systems. researchgate.netresearchgate.net In these molecules, a ferrocene unit is linked to a photochromic or fluorescent moiety. The redox state of the ferrocene controls the system's response to light. For instance, the fluorescence of a nearby chromophore can be "switched OFF" by the reduced ferrocene state (which quenches the fluorescence) and "switched ON" upon oxidation to the non-quenching ferrocenium state. researchgate.netresearchgate.net The carboxylic acid group of this compound provides the means to link the ferrocene switch to the functional part of the molecule.

Table 3: Principle of a Ferrocene-Based Redox Switch

| Input (Stimulus) | Ferrocene State | System Output | Example Application |

|---|---|---|---|

| Reducing Agent / Negative Potential | Ferrocene (Fc) - Reduced | "ON" or "OFF" | Active Catalyst / Fluorescence Quenched |

| Oxidizing Agent / Positive Potential | Ferrocenium (Fc⁺) - Oxidized | "OFF" or "ON" | Inactive Catalyst / Fluorescence Active |

Bioelectronic Applications of Ferrocene-Containing Nucleic Acids

Ferrocene's electrochemical properties are harnessed in modern bioelectronics for the highly sensitive detection of nucleic acids. nih.gov A common strategy involves labeling a DNA or peptide nucleic acid (PNA) probe with a ferrocene derivative. This compound is an ideal candidate for this purpose, as its carboxylic acid group can be readily coupled to an amine-modified oligonucleotide to form a stable amide bond.

In a typical assay, a "capture" DNA probe is immobilized on a gold electrode surface, often as part of a self-assembled monolayer (SAM). nih.govcaltech.edu The target nucleic acid sequence from a sample is then introduced and hybridizes with the capture probe. Subsequently, a ferrocene-labeled "signaling" probe is added, which binds to a different site on the target sequence, completing a "sandwich" structure. nih.gov

The presence of the target sequence brings the ferrocene label close to the electrode surface. Electron transfer between the ferrocene and the electrode can then be measured electrochemically, generating a signal that indicates the presence and quantity of the target nucleic acid. This platform enables sequence-specific detection and can be used for applications such as single nucleotide polymorphism (SNP) characterization and gene expression monitoring. science.govnih.gov

Table 4: Components of a Bioelectronic Sensor for Nucleic Acid Detection

| Component | Description | Role |

|---|---|---|

| Gold Electrode | The solid support and conductive surface. | Transducer |

| Self-Assembled Monolayer (SAM) | An organized layer of molecules (e.g., alkanethiols) on the gold surface. caltech.edu | Provides a stable and well-defined interface for probe attachment. |

| Capture Probe | A single-stranded DNA sequence complementary to a part of the target. | Immobilizes the target nucleic acid on the sensor surface. nih.gov |

| Target Nucleic Acid | The DNA or RNA sequence to be detected. | The analyte of interest. |

| Signaling Probe | A ferrocene-labeled DNA sequence complementary to another part of the target. | Provides the electrochemical signal for detection. nih.gov |

Coordination Chemistry and Ligand Development

4-Ferrocenyl-4-oxobutyric Acid as a Ligand

This compound functions as a ligand, leveraging its carboxylic acid group to engage with metal centers. The ferrocene (B1249389) unit provides a stable, redox-active backbone, making it an attractive component for designing functional molecular systems.

The primary mode of coordination for this compound involves its carboxylic acid functionality. This group can deprotonate to form a carboxylate anion, which then acts as a mono- or bidentate ligand, binding to metal ions. The coordination can lead to the formation of simple metal salts or more complex coordination polymers and discrete metallosupramolecular architectures. tandfonline.com The nature of the alkyl chain separating the ferrocenyl and carboxyl groups influences the electronic properties of the ferrocene unit. researchgate.net The electron-withdrawing effect of the carbonyl group impacts the formal reduction potential of the iron center. researchgate.net

The distance between the ferrocene unit and a substituent affects the redox potential (E_m) of the ferrocene. For instance, increasing the number of methylene (B1212753) groups between an electron-withdrawing carboxylic group and the ferrocene unit diminishes the electron-withdrawing effect, shifting the E_m to more negative values. mdpi.com

Table 1: Effect of Methylene Spacers on Ferrocene Redox Potential

| Compound | Redox Potential (E_m vs Fc/Fc+) |

|---|---|

| Ferrocenecarboxylic acid (Fc-COOH) | +0.245 V |

| Ferrocenylacetic acid (Fc-CH₂-COOH) | ~0.0 V |

Data sourced from related ferrocenyl carboxylic acid studies to illustrate the principle. mdpi.com

The reaction of this compound with various metal precursors leads to the formation of stable metal complexes. For example, it has been used in the synthesis of organotin(IV) complexes, where the carboxylate group coordinates to the tin center. orcid.org These reactions demonstrate the compound's capacity to act as a ligand, forming robust connections with metal ions and enabling the construction of new metallo-organic materials. scielo.org.mx

Multi-Ferrocene Ligand Architectures Derived from this compound

A significant application of this compound is its use as a starting material for synthesizing larger, more complex ligands that feature multiple ferrocene units. These multi-ferrocene systems are of great interest for their potential in molecular electronics and as redox-switchable catalysts. nih.govacs.org

This compound serves as a key precursor in multi-step synthetic routes to produce molecules containing several ferrocene moieties. researchgate.netcolab.ws For instance, it can be converted into other functional derivatives which are then coupled to create dimers, trimers, or even dendritic structures rich in ferrocene. researchgate.net The synthesis of these multi-ferrocenyl systems often involves standard organic reactions to link ferrocene-containing building blocks. tandfonline.comtandfonline.com An alternative approach to creating multi-ferrocenyl compounds is through the use of phosphorus acid derivatives, which can be a more direct and higher-yielding method compared to multi-stage syntheses involving π-conjugated spacers. mdpi.com

A primary motivation for building multi-ferrocene architectures is to study the electronic communication between the individual redox-active ferrocene centers. theaic.org This communication is crucial for applications in molecular wires and information storage. nih.gov The degree of interaction between ferrocene units is typically investigated using electrochemical techniques like cyclic voltammetry. mdpi.com When multiple ferrocene units are present in a molecule, they can be oxidized at different potentials. The separation between these oxidation potentials (ΔE_m) provides a measure of the electronic coupling between the ferrocene moieties. theaic.orgd-nb.info In systems where ferrocene units are electronically coupled, mixed-valence species can be formed upon partial oxidation, which often exhibit characteristic intervalence charge transfer (IVCT) bands in the near-infrared (NIR) region. d-nb.infoacs.org However, the absence of an IVCT band does not always mean a lack of communication, as conformational flexibility can also play a role. acs.org

Table 2: Electrochemical Data for Representative Multi-Ferrocene Systems

| Ligand System | Number of Ferrocene Units | Redox Events | Notes on Electronic Communication |

|---|---|---|---|

| FcC(CH₃)₂Fc′–C≡C–C≡C–Fc (L₁) | 3 | Three reversible one-electron oxidations | Indicates all three ferrocene units are redox-active centers. tandfonline.com |

| FcC(CH₃)₂Fc′–C≡C–C≡C–Fc′C(CH₃)₂Fc (L₂) | 4 | Two (not four) redox-active centers | Suggests electronic communication pathway is disrupted or some units are equivalent. tandfonline.com |

Supramolecular Assembly with this compound Derivatives

The functional handles on this compound and its derivatives facilitate their use in building supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions such as hydrogen bonding, π–π stacking, and host-guest interactions.

Derivatives of this compound can be incorporated into larger molecular frameworks designed for self-assembly. For example, ferrocene-containing polymers can form responsive materials. Redox-responsive supramolecular hydrogels have been created using polymers modified with ferrocene (guest) and cyclodextrin (B1172386) (host). nih.gov The reversible oxidation and reduction of the ferrocene moiety, which alters its hydrophobicity and binding affinity for the cyclodextrin cavity, can trigger a transition between a gel and a solution state. nih.gov Similarly, ferrocene-peptide conjugates derived from ferrocene carboxylic acids can self-assemble into gels, guided by the chirality of the amino acids and the conformation of the ferrocene unit. science.gov These systems highlight how the unique properties of ferrocene derivatives can be harnessed to create dynamic and "smart" materials.

Formation of Metallosupramolecular Structures (e.g., Metallohelicates, Mesocates)

The self-assembly of metal ions and organic ligands into discrete, well-defined supramolecular structures is a cornerstone of modern coordination chemistry. Among the most fascinating of these architectures are metallohelicates and their achiral isomers, mesocates. These structures typically consist of two or more metal centers bridged by multiple ligand strands. The chirality of helicates arises from the twisting of the ligand strands around a central axis, resulting in either a right-handed (Δ) or left-handed (Λ) helix. In contrast, mesocates are achiral, often containing metal centers with opposite chirality or possessing a meso-form due to a plane of symmetry.

While direct experimental evidence for the use of this compound in forming such structures is not prominent in published literature, the principles of their formation can be understood from analogous systems, particularly those involving 1,1'-disubstituted ferrocene ligands. For instance, the self-assembly of dinuclear triple-stranded complexes of the type [M₂L₃] is a common route to helicates and mesocates. osti.govscience.gov In these systems, the geometry and coordination preference of the metal ion, as well as the topology of the bridging ligand, dictate the final architecture.

The formation of either a helicate or a mesocate can be influenced by subtle factors, including the nature of anions present in the reaction. osti.gov For example, in certain triple-stranded dinuclear iron(II) complexes, the presence of smaller, spherical, or trigonal-planar anions like bromide or nitrate (B79036) can favor the formation of helicates. osti.govresearchgate.net Conversely, larger, tetrahedral anions may direct the assembly towards the mesocate form. osti.gov This anion-templating effect highlights the delicate energetic balance that governs the outcome of these self-assembly processes.

Molecular modeling of a ferrocene-based biscatecholamide ligand, which shares the key feature of a flexible ferrocenyl linker, suggests that both [M₂L₃] helicates and other complex structures are plausible outcomes of self-assembly. osti.gov This indicates that a ligand like this compound, upon appropriate derivatization to create a bis-bidentate chelating system, would possess the necessary structural information to engage in these complex coordination events.

Role of Ligand Flexibility in Directed Self-Assembly

The conformational flexibility of a ligand is a critical parameter in directed self-assembly. While rigid, pre-organized ligands are often employed to achieve high fidelity in the formation of a single, desired supramolecular product, flexible ligands introduce a dynamic component that can lead to a diversity of structures or allow for adaptive behavior. The ferrocene unit is particularly notable in this regard. The low rotational barrier between the two cyclopentadienyl (B1206354) (Cp) rings provides a "swivel" or "ball-bearing" effect, allowing the coordinating groups attached to them to adopt various spatial orientations. osti.govrsc.org

This rotational freedom is a double-edged sword. On one hand, it allows the ligand to adapt its conformation to satisfy the coordination requirements of different metal ions or to accommodate guest molecules, potentially leading to a range of interesting architectures. science.gov Studies on 1,1'-disubstituted ferrocene ligands have shown that their flexibility can result in the formation of coordination polymers or discrete metallomacrocycles depending on the metal ion used. science.gov

On the other hand, this same flexibility can undermine the precise control needed for the exclusive formation of a single supramolecular isomer. Research on a ferrocene-based biscatecholamide ligand demonstrated that its ability to swivel and adopt multiple conformations led to the formation of a variety of coordination complexes, rather than a single, discrete tetrahedron that was observed with a more rigid naphthalene-based analogue. osti.gov The study concluded that the conformational freedom introduced by the ferrocene linker can disrupt the transfer of symmetry information required for the unique assembly of a complex architecture. osti.gov

For this compound, the flexible butyric acid chain adds another layer of conformational adaptability on top of the rotational freedom of the ferrocene core. This combined flexibility suggests that its coordination behavior would be highly dependent on the reaction conditions, the choice of metal ion, and the presence of any templating species. While this might make the predictable synthesis of a single structure like a metallohelicate challenging, it also opens up possibilities for creating dynamic systems that can respond to external stimuli.

Applications in Advanced Materials Science

Integration into Polymer Matrices

The incorporation of ferrocene (B1249389) units, such as those derived from 4-ferrocenyl-4-oxobutyric acid, into polymer backbones is a strategic approach to developing advanced materials with enhanced properties. The carboxylic acid functionality of this compound allows it to be readily integrated into various polymer systems, such as polyamides and polyesters, through polycondensation reactions.

The integration of the rigid and stable ferrocene moiety into polymer chains significantly enhances their mechanical and thermal properties. The presence of the iron atom in the polymer backbone contributes to this increased stability. mdpi.com Ferrocene-containing polymers are noted for their high thermal stability, a critical attribute for materials used in high-temperature processing or applications. tandfonline.comgoogle.com

Research on ferrocene-based terpolyamides has demonstrated their superior thermal stability compared to purely organic analogs. mdpi.com These polymers often show no signs of decomposition below 220 °C. mdpi.com The thermal degradation profile of ferrocene-containing polymers can be quite robust, with significant mass remaining even at very high temperatures. For instance, one ferrocene-containing polymer exhibited a maximum degradation rate at 660°C and retained approximately 24% of its mass at 800°C. mdpi.com The structure of the linkage to the ferrocene unit can influence thermal stability; studies have shown that having an ester group with an electron-attracting effect directly adjacent to the ferrocenyl unit can reduce thermostability. tandfonline.com

Table 1: Thermal Properties of Various Ferrocene-Containing Polymers

| Polymer Type | Decomposition Onset | Temperature for 50% Weight Loss (Td50) | Reference |

| Ferrocene-based Terpolyamides | > 220 °C | 450 °C to 680 °C | mdpi.com |

| Ferrocene-based Block Copolymers | Not specified | 400 °C to 600 °C | mdpi.com |

| General Ferrocene-containing Polymer | Max degradation rate at 660 °C | Not specified | mdpi.com |

Precursors for Nanostructured Materials

The unique chemical and thermal properties of this compound and its derivatives make them excellent single-source precursors for the synthesis of advanced nanostructured materials, including metallic nanoparticles and magnetic ceramics.

Ferrocene derivatives are utilized in the synthesis of functional nanoparticles. A common strategy involves grafting these molecules onto the surface of existing nanoparticles to impart new properties. For example, magnetic Fe₃O₄ nanoparticles can be coated with a silica (B1680970) shell (Fe₃O₄@SiO₂) and then functionalized. researchgate.net A ferrocene derivative can then be grafted onto this surface via techniques like hydrosilylation, creating ferrocene-functionalized magnetic nanoparticles. researchgate.net This method leverages the reactivity of compounds like this compound to create complex, multifunctional nanomaterials. researchgate.net Another approach involves the use of carboxyl-functionalized carbon nanotubes, where the carboxyl groups provide anchor points for attaching iron oxide nanoparticles, a process relevant to the functional groups on this compound. zju.edu.cnresearchgate.net

Ferrocene-containing polymers, which can be synthesized using this compound as a monomer, serve as effective precursors for creating magnetic ceramic materials. tandfonline.com The process typically involves the pyrolysis of the ferrocene-based polymer at elevated temperatures. tandfonline.comrsc.org This thermal treatment decomposes the organic components and converts the iron atoms from the ferrocene units into magnetic iron oxide or iron carbide phases within a ceramic matrix.

The resulting materials are often soft magnetic ceramics characterized by high magnetizability and low coercivity. rsc.org The structure of the precursor polymer can significantly influence the properties of the final ceramic product. For instance, using hyperbranched ferrocene-based polymers as precursors can lead to magnetic ceramics with high saturation magnetization values. rsc.orgacs.org Pyrolysis of a hollow spherical polymer precursor has been shown to dramatically increase the specific surface area of the resulting ceramic, from 417 to 1195 m² g⁻¹. rsc.org Similarly, pyrolyzing self-assembled, ferrocene-functionalized giant molecules can produce ordered mesoporous magnetic ceramics with a ferromagnetic nature. chinesechemsoc.org

Table 2: Magnetic Properties of Ceramics Derived from Ferrocene-Based Precursors

| Precursor Type | Resulting Material | Key Magnetic Property | Reference |

| Ferrocene-based poly(aroxycarbonyltriazole)s | Soft magnetic ceramics | High magnetizability, low coercivity | rsc.org |